

Fuberidazole: A Technical Guide to its History, Development, and Fungicidal Action

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This technical guide provides a comprehensive overview of the fungicide **Fuberidazole**, intended for researchers, scientists, and professionals in drug development. It details the compound's history, chemical properties, mechanism of action, and efficacy against key fungal pathogens. The guide also includes detailed experimental protocols and visual diagrams to illustrate complex biological and experimental processes.

Introduction and Historical Development

Fuberidazole is a systemic fungicide belonging to the benzimidazole class of chemical compounds.[1][2][3] The development of benzimidazole fungicides in the 1960s and 1970s marked a significant advancement in the control of a wide range of plant diseases.[3] **Fuberidazole**, also known by its synonym Furidazole and the developmental code BAY 33172, was developed by Bayer CropScience.[4][5][6] It is primarily utilized as a seed treatment for cereals to manage various seed and soil-borne diseases.[5][7] While effective, the extensive use of benzimidazoles, including **Fuberidazole**, has led to the development of resistance in some fungal species.[1][8]

Chemical Properties and Synthesis

Fuberidazole is a synthetic compound with the chemical formula C₁₁H₈N₂O.[5][9] A detailed summary of its chemical and physical properties is provided in the table below.

Table 1: Physicochemical Properties of Fuberidazole



Property	Value	Source
IUPAC Name	2-(Furan-2-yl)-1H-1,3- benzimidazole	[9]
CAS Number	3878-19-1	[9]
Molecular Formula	C11H8N2O	[5][7][9]
Molecular Weight	184.19 g/mol	[6][7]
Appearance	Crystalline powder	[7]
Melting Point	280-290°C (decomposes)	[7]
Water Solubility	0.07 mg/mL (at pH 7)	[10]
LogP (Octanol/Water Partition Coefficient)	2.341	[6]

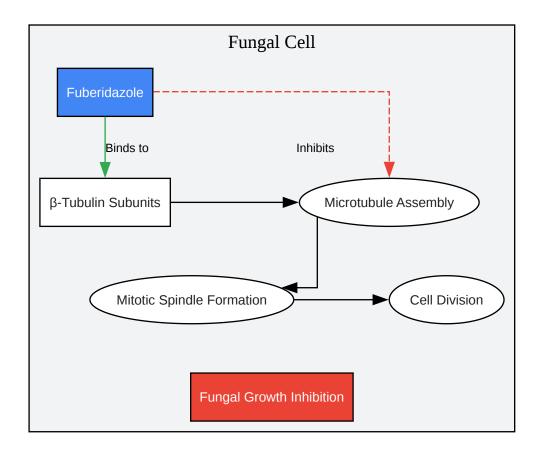
Synthesis:

The commercial production of **Fuberidazole** involves a two-step synthesis. The process begins with the condensation of o-phenylenediamine and furfural in an aqueous solution. This reaction, typically catalyzed by sodium hydrogen sulphite, is carried out under reflux conditions to facilitate cyclization and the formation of the benzimidazole ring. The resulting product, 2-(furan-2-yl)-1H-benzimidazole, precipitates out of the solution upon cooling and is then collected via vacuum filtration. The crude solid is subsequently washed with water and dried under a vacuum to yield high-purity **Fuberidazole**.[5]

Mechanism of Action

Fuberidazole, like other benzimidazole fungicides, exerts its antifungal effect by interfering with the process of mitosis and cell division.[5] The primary target of **Fuberidazole** is the β -tubulin protein.[1][2] By binding to β -tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper segregation of chromosomes during cell division, ultimately leading to the inhibition of fungal growth and cell death.[1][2]





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Caption: Mechanism of action of Fuberidazole in a fungal cell.

Target Pathogens and Efficacy

Fuberidazole is particularly effective against Fusarium species and is commonly used as a seed treatment in cereals to control diseases such as root rot, snow mold, and stinking smut.[2] [5][7] Research has also demonstrated its efficacy against other fungal pathogens.

Table 2: Efficacy of Fuberidazole against Botrytis cinerea

Fuberidazole Concentration (µM)	Growth Inhibition Rate (%)
10	Increasing
200	Increasing



Note: The study showed an increasing growth inhibition rate with concentrations from 10-200 μ M over 72 hours. The combination with CB7/CB8-bound **Fuberidazole** showed at least a threefold increase in inhibition compared to **Fuberidazole** alone.[4]

Table 3: Biodegradation of Fuberidazole by Microbial Strains

Microbial Strain	Biodegradation (%)	Time (days)
Pseudomonas syringae	91	35
Penicillium chrysogenum	86	35

Note: This table summarizes the results of a study on the biodegradation of **Fuberidazole** in liquid cultures.[1][2]

Experimental Protocols

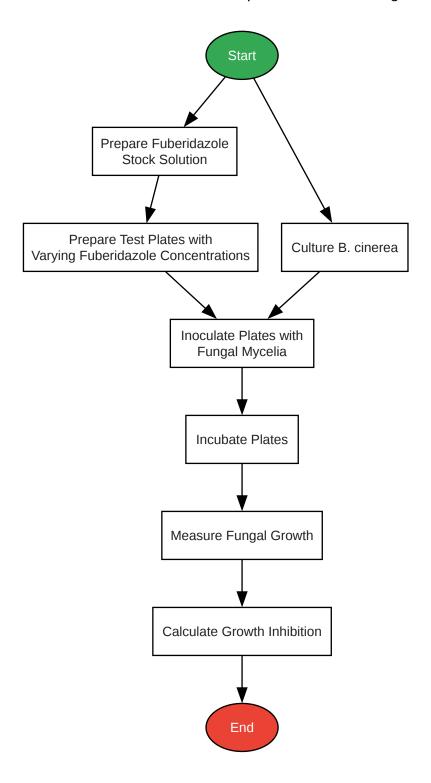
A. In Vitro Fungicidal Activity Assay against B. cinerea

This protocol outlines the methodology used to assess the in vitro fungicidal activity of **Fuberidazole** against Botrytis cinerea.

- Preparation of Fuberidazole Stock Solution: A stock solution of Fuberidazole is prepared in a suitable solvent, such as DMSO.[4]
- Culture of B. cinerea: The fungus is cultured on an appropriate medium, such as potato dextrose agar (PDA), and incubated under optimal growth conditions.
- Preparation of Test Plates: A series of PDA plates are prepared containing different concentrations of Fuberidazole (e.g., 10 μM to 200 μM).[4]
- Inoculation: A mycelial plug from the actively growing margin of the B. cinerea culture is placed in the center of each test plate.
- Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[4]



• Data Collection: The radial growth of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the fungicide.



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Caption: Experimental workflow for in vitro fungicidal activity assay.

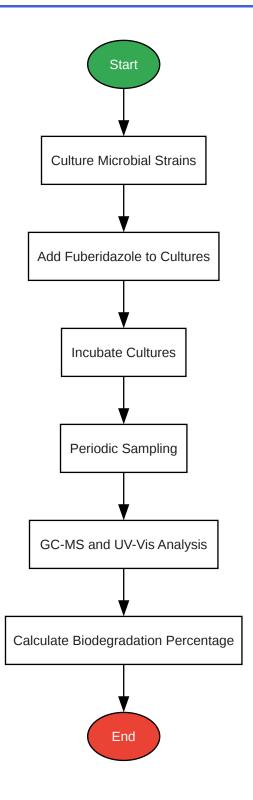


B. Biodegradation of Fuberidazole in Liquid Culture

This protocol describes the methodology for evaluating the biodegradation of **Fuberidazole** by microbial strains.

- Microbial Strain Culture: The selected bacterial or fungal strains (e.g., Pseudomonas syringae, Penicillium chrysogenum) are cultured in a suitable liquid medium.[1]
- Preparation of Test Cultures: A defined concentration of Fuberidazole is added to the microbial cultures.
- Incubation: The cultures are incubated under controlled conditions (e.g., temperature, shaking) for a specific duration (e.g., 35 days).[1]
- Sampling: Aliquots of the culture are taken at regular intervals.
- Extraction and Analysis: The concentration of **Fuberidazole** and its metabolites in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-visible spectrophotometry.[1]
- Calculation of Biodegradation: The percentage of Fuberidazole degradation is calculated by comparing the remaining concentration to the initial concentration.





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Caption: Experimental workflow for **Fuberidazole** biodegradation assay.

Conclusion



Fuberidazole has a well-established history as a benzimidazole fungicide, providing effective control against a range of fungal pathogens, particularly Fusarium species in cereals. Its mechanism of action, involving the disruption of microtubule assembly, is a hallmark of the benzimidazole class. While resistance is a concern, ongoing research into its efficacy, environmental fate, and potential for enhanced activity through synergistic combinations continues to be relevant for the agricultural and scientific communities. This guide provides a foundational understanding of **Fuberidazole** for professionals engaged in fungicide research and development.

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